molecular formula C22H32O12 B14084397 Eugenol gentiobioside

Eugenol gentiobioside

Cat. No.: B14084397
M. Wt: 488.5 g/mol
InChI Key: WXQNHYCVTYUIEE-OALZDZJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eugenol Gentiobioside is a high-purity chemical standard derived from eugenol, a phenolic compound renowned for its diverse biological activities. This derivative is supplied for research applications to support scientific investigation into its potential mechanisms and effects. Eugenol, the parent molecule, is extensively documented for its potent anti-inflammatory, antioxidant, and antimicrobial properties, which are attributed to its ability to interact with various biological targets such as transient receptor potential (TRP) channels and to disrupt microbial cell membranes . Researchers utilize eugenol and its derivatives to explore a wide range of applications, including their role in neuroprotection, cancer research, and as anti-infective agents . The conjugation with gentiobiose may alter the compound's solubility, stability, and bioavailability, making it a subject of interest for pharmacokinetic and pharmacodynamic studies. This product is strictly for research use in fields such as analytical chemistry, pharmacology, and drug discovery. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available scientific literature on eugenol's broad pharmacological profile to inform their specific experimental designs involving the gentiobioside derivative .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O12

Molecular Weight

488.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C22H32O12/c1-3-4-10-5-6-11(12(7-10)30-2)32-22-20(29)18(27)16(25)14(34-22)9-31-21-19(28)17(26)15(24)13(8-23)33-21/h3,5-7,13-29H,1,4,8-9H2,2H3/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1

InChI Key

WXQNHYCVTYUIEE-OALZDZJCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution Research

Methodologies for Identifying Plant Species Containing Eugenol (B1671780) Gentiobioside and Related Glycosides

The identification of eugenol gentiobioside in plant material involves a multi-step process of extraction, isolation, and structural elucidation. Initial extraction is typically performed using polar solvents like methanol (B129727) or ethanol, which are effective at dissolving glycosides. The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a principal method for the isolation and quantification of this compound. Researchers often utilize reversed-phase columns with a gradient elution system, typically involving water and acetonitrile (B52724), to achieve separation. The presence of this compound can be detected using a UV detector, as the phenylpropanoid structure absorbs ultraviolet light.

For definitive identification, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the chemical structure of the molecule, allowing for the precise determination of the connectivity of atoms within the eugenol aglycone and the gentiobiose sugar moiety. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and can provide further structural information through fragmentation analysis.

A 2017 study on the chemical constituents of Clove buds (Syzygium aromaticum) successfully isolated this compound and confirmed its structure using these spectroscopic techniques. Similarly, research on the aerial parts of Geum japonicum also led to the isolation of this compound, with its structure being elucidated through extensive NMR and MS analysis.

Table 1: Methodologies for Identification of this compound

Methodology Purpose Reference
High-Performance Liquid Chromatography (HPLC) Isolation and quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation

Studies on Tissue-Specific Accumulation and Distribution Patterns in Botanical Systems

Research indicates that the accumulation of this compound is not uniform throughout the plant. Studies have shown that its concentration can vary significantly between different organs and tissues, suggesting a specialized role for the compound in specific parts of the plant.

In a study on Geum japonicum, this compound was found to be a major component in the aerial parts of the plant. Further investigation into the flower buds of Syzygium aromaticum (clove) also revealed the presence of this compound, suggesting a potential role in the reproductive tissues of the plant.

While comprehensive quantitative distribution studies across all tissues for a single plant species are not extensively documented in the available research, the existing findings point towards higher concentrations in metabolically active and ecologically significant tissues such as leaves and flowers. This pattern of accumulation suggests that this compound may be involved in protecting these vital organs from herbivores and pathogens.

Investigation of Environmental and Developmental Factors Influencing Glycoside Expression in Plants

The production of phenylpropanoid glycosides like this compound is known to be influenced by a range of external and internal factors. While specific studies focusing exclusively on the environmental and developmental regulation of this compound are limited, general principles of glycoside expression in plants can be applied.

Plant development plays a crucial role, with the concentration of secondary metabolites often changing as the plant matures. For instance, younger leaves may have higher concentrations of defensive compounds to protect them during their vulnerable growth phase. The accumulation of this compound in the flower buds of cloves suggests that its production may be upregulated during the reproductive stage of the plant's life cycle.

Environmental stressors are also known to trigger the production of secondary metabolites. Factors such as pathogen attack, insect herbivory, and exposure to UV radiation can lead to an increase in the synthesis of phenolic compounds as a defense mechanism. It is plausible that the expression of this compound is similarly induced by such stressors, although specific experimental evidence for this compound is an area for future research.

Advanced Methodologies for Isolation and Structural Characterization Research

Chromatographic Separation Techniques for Glycosylated Derivatives

Chromatography is the cornerstone for the purification of glycosylated natural products. The choice of technique depends on the polarity, volatility, and stability of the target compound.

High-Performance Liquid Chromatography (HPLC) Methodologies in Research

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds like Eugenol (B1671780) gentiobioside. Due to the polar nature imparted by the gentiobiose sugar moiety, reversed-phase (RP) HPLC is the most common approach.

A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). A gradient elution, where the proportion of the organic solvent is gradually increased, is typically employed to effectively separate the glycoside from other components in the extract. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the eugenol aglycone exhibits maximum absorbance. For preparative HPLC, the collected fractions corresponding to the target peak would be concentrated to yield the purified compound.

Table 1: Hypothetical HPLC Parameters for Eugenol Gentiobioside Analysis

ParameterValue/Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection DAD at 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) Coupled Techniques for Analysis

Gas Chromatography (GC) is generally suited for volatile compounds. As this compound is a non-volatile glycoside, direct analysis by GC is not feasible. However, GC coupled with Mass Spectrometry (GC-MS) can be used after a derivatization step. This process involves chemically modifying the molecule to increase its volatility. For a glycoside, this typically means silylation of the hydroxyl groups on the sugar and the phenolic hydroxyl of the aglycone.

Once derivatized, the compound can be analyzed by GC-MS, which provides information on its retention time and a mass spectrum that can aid in structural confirmation. This technique is more often used for the analysis of the aglycone (eugenol) after hydrolysis of the glycoside rather than for the intact glycoside itself.

Thin-Layer Chromatography (TLC) Applications in Compound Resolution

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of extraction and purification. For a moderately polar compound like this compound, silica gel plates would be used as the stationary phase. A mobile phase consisting of a mixture of solvents like ethyl acetate (B1210297), methanol, and water would be employed to achieve separation.

After developing the plate, the compounds are visualized, often by using a UV lamp (if the compound is UV-active) or by spraying with a staining reagent (such as a vanillin-sulfuric acid solution) followed by heating, which reveals the compound as a colored spot. The retention factor (Rf) value is characteristic for a compound in a specific solvent system and can be used for preliminary identification.

Spectroscopic and Spectrometric Elucidation Strategies

Once this compound is isolated in its pure form, a suite of spectroscopic and spectrometric techniques is employed to definitively determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkages and Aglycone Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required.

¹H NMR provides information about the number and types of protons in the molecule, as well as their connectivity. The signals for the aromatic protons of the eugenol moiety and the protons of the allyl group would be identifiable. The anomeric protons of the two glucose units in the gentiobiose would appear as doublets at a characteristic downfield shift, and their coupling constants would indicate the β-configuration of the glycosidic linkages.

¹³C NMR reveals the number of carbon atoms in the molecule. The chemical shifts would confirm the presence of the aromatic ring, the allyl group, and the twelve carbons of the gentiobiose moiety.

2D NMR experiments are essential for assembling the structure.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to trace out the spin systems within the sugar rings and the allyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. This experiment would be used to confirm the attachment of the gentiobiose unit to the phenolic oxygen of the eugenol aglycone and to establish the linkage between the two glucose units (a β-1,6 linkage in gentiobiose).

Mass Spectrometry (MS) Approaches for Molecular Architecture and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Techniques like Electrospray Ionization (ESI) are "soft" ionization methods suitable for analyzing polar, non-volatile molecules like glycosides. In the mass spectrum, the parent ion (e.g., [M+H]⁺ or [M+Na]⁺) would confirm the molecular weight of this compound. Tandem MS (MS/MS) experiments involve selecting the parent ion and subjecting it to fragmentation. The resulting fragment ions would correspond to the loss of the sugar units. For instance, a characteristic fragmentation would be the loss of the terminal glucose unit (162 Da) and the subsequent loss of the second glucose unit, leaving the protonated eugenol aglycone (165 Da). This fragmentation pattern provides strong evidence for the identity of both the sugar and the aglycone components.

Fourier Transform Infrared (FT-IR) Spectroscopy in Structural Research

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a molecular "fingerprint." For this compound, the spectrum is expected to display a combination of characteristic absorption bands from both the eugenol aglycone and the gentiobiose sugar moiety.

While specific experimental FT-IR data for isolated this compound is not detailed in the available research, the expected spectral characteristics can be inferred from its structure. The spectrum would feature a broad absorption band corresponding to the O-H stretching vibrations of the numerous hydroxyl groups on the gentiobiose unit. Additional key peaks would arise from the C-O stretching of the ether and glycosidic linkages, the C=C stretching of the aromatic ring, and the C-H stretching of the aliphatic and aromatic components. jetir.org The combination of these bands provides crucial evidence for the presence of both the phenylpropanoid and the disaccharide components within the molecule.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Assignment
3500 - 3200 (broad) O-H Stretching Hydroxyl groups of the gentiobiose unit
3100 - 3000 C-H Stretching Aromatic C-H
3000 - 2850 C-H Stretching Aliphatic C-H (allyl and methoxy groups)
1640 - 1600 C=C Stretching Aromatic ring
1515 C=C Stretching Aromatic ring
1270 - 1200 C-O Stretching Aryl ether

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to identify chromophores—parts of a molecule that absorb light in the UV or visible regions. This absorption is characteristic of molecules with conjugated π-electron systems. The parent eugenol molecule contains a phenylpropanoid structure, which acts as a chromophore. researchgate.net

Studies on eugenol consistently report a maximum absorption wavelength (λmax) at approximately 278-282 nm. researchgate.net For this compound, the primary chromophore remains the eugenol aglycone. The attachment of the gentiobiose sugar moiety at the phenolic hydroxyl group through a glycosidic bond does not extend the conjugated system. Therefore, it is anticipated that the λmax for this compound would be very similar to that of eugenol, as the fundamental electronic transitions within the phenylpropanoid structure are largely unaffected. Any minor shifts would be attributed to the auxochromic effect of the glycosidic linkage. Research on other phenylpropanoid glycosides supports that the core UV absorption is dictated by the aglycone. nih.govresearchgate.net

Table 2: UV-Vis Absorption Data for Eugenol and Expected Data for this compound

Compound Chromophore Reported/Expected λmax Solvent
Eugenol Phenylpropanoid ~278 nm researchgate.net Methanol

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and identifying unknown compounds. tdl.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

For a compound like this compound, which is non-volatile and thermally sensitive due to its sugar component, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. Gas Chromatography (GC) is generally unsuitable as it requires compounds to be volatile and thermally stable, which glycosides are not. tdl.org

LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural information provided by tandem mass spectrometry (MS/MS). The process involves chromatographically separating the components of a mixture, followed by ionization and analysis of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products.

A notable application of this technique was in the analysis of bitter buckwheat liquor aged in Moso bamboo tubes. Researchers utilized LC-MS/MS to identify 53 new compounds that had migrated from the bamboo or were formed during the aging process. nih.gov Among these newly identified molecules was this compound. nih.govresearchgate.net This discovery highlights the capability of LC-MS/MS to detect and identify novel or unexpected compounds in complex matrices like alcoholic beverages, providing a scientific basis for understanding the chemical changes that occur during unique processing methods. nih.gov The fragmentation pattern generated in the MS/MS stage would be critical for confirming the structure, typically showing a characteristic loss of the gentiobiose unit (324 Da) from the parent ion.

Table 3: Application of LC-MS/MS for the Characterization of this compound

Analytical Technique Application Findings Reference

Table 4: List of Compounds Mentioned

Compound Name
Eugenol
This compound
Vicenin II

Biosynthesis and Biotransformation Research of Eugenol Gentiobioside

Elucidation of Enzymatic Pathways for Eugenol (B1671780) Glycosylation in Plant Systems

The biosynthesis of eugenol, a phenylpropanoid, serves as the initial step before glycosylation. This process originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine to 4-coumaroyl-CoA, a key intermediate. This intermediate is then channeled towards the synthesis of monolignols, such as coniferyl alcohol. In plants like sweet basil (Ocimum basilicum), eugenol is synthesized from coniferyl alcohol via a two-step process. First, an acyltransferase acetylates coniferyl alcohol to form coniferyl acetate (B1210297). Subsequently, a reductase, eugenol synthase, acts on coniferyl acetate to produce eugenol. researchgate.netsemanticscholar.org

Once eugenol is synthesized, it undergoes glycosylation, a process where sugar moieties are attached to the eugenol molecule. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the hydroxyl group of eugenol. This initial glycosylation results in the formation of eugenol-O-β-D-glucoside. The formation of eugenol gentiobioside involves a subsequent glycosylation step, where a second glucose molecule is attached to the first, forming a β-1,6 linkage characteristic of gentiobiose. This two-step glycosylation process increases the water solubility of eugenol, reduces its volatility and potential toxicity to the plant cell, and facilitates its storage. nih.gov In the grapevine variety Baco blanc, eugenol is found in high concentrations in both free and glycosylated forms, suggesting a robust pathway for its synthesis and subsequent glycosylation.

Identification and Characterization of Glycosyltransferases and Related Enzymes

The key enzymes responsible for the glycosylation of eugenol are UDP-glycosyltransferases (UGTs). These enzymes belong to a large and diverse family of proteins found across all kingdoms of life, with the GT1 family being particularly important for the glycosylation of plant secondary metabolites. nih.govmdpi.com Plant UGTs are characterized by a conserved C-terminal sequence of 44 amino acids known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. mdpi.com The N-terminal region of the enzyme is more variable and determines the specificity for the acceptor molecule (the aglycone), in this case, eugenol. mdpi.com

While specific UGTs responsible for the synthesis of this compound have not been fully characterized in all plant species, research on related compounds and enzymes provides significant insights. For instance, studies on rat liver microsomes have characterized UDP-glucuronosyltransferase (another type of UGT) activity toward eugenol, demonstrating the enzymatic potential for its conjugation. nih.govepa.gov In plants, the identification of UGTs is often approached through transcriptomic analysis of tissues where the target glycosides accumulate. For example, in sweet basil, transcriptome sequencing of peltate glandular trichomes, the primary sites of eugenol synthesis, has led to the identification of candidate acyltransferases involved in the preceding biosynthetic step. semanticscholar.org A similar approach could be used to identify the specific UGTs that glycosylate eugenol to form its glucoside and subsequently this compound. The characterization of these enzymes typically involves heterologous expression in microorganisms like E. coli, purification of the recombinant protein, and subsequent in vitro assays to determine substrate specificity, kinetics, and optimal reaction conditions.

Enzyme FamilySpecific Enzyme TypeFunction in PathwaySource Organism Example
Acyltransferases Coniferyl alcohol acetyltransferase (CFAT)Acetylates coniferyl alcohol to coniferyl acetatePetunia hybrida semanticscholar.org
Reductases Eugenol Synthase (EGS)Reduces coniferyl acetate to eugenolOcimum basilicum semanticscholar.org
Glycosyltransferases UDP-glycosyltransferase (UGT)Transfers glucose to eugenol to form eugenol glucosideGeneral Plant Systems nih.govnih.gov
Glycosyltransferases UDP-glycosyltransferase (UGT)Transfers a second glucose to eugenol glucoside to form this compoundGeneral Plant Systems nih.gov

Metabolic Engineering Strategies for Enhanced Glycoside Production in Biological Hosts

Metabolic engineering offers a promising avenue for increasing the production of valuable plant-derived compounds like eugenol glycosides. This involves the introduction of specific biosynthetic genes into suitable host organisms, which can be either plants or microorganisms.

One strategy involves the genetic modification of plants. For example, researchers have successfully enhanced the production of eugenol and its glycosides in transgenic aspen plants. nih.gov By overexpressing the gene for coniferyl alcohol acetyltransferase (PhCFAT) from petunia, they achieved up to a 22-fold increase in the levels of eugenol glycosides in the leaves of the transgenic aspen. nih.gov This study highlights that the availability of the substrate, in this case, coniferyl acetate, can be a limiting factor, and introducing a single heterologous gene can significantly boost the flux through the pathway. nih.gov Field trials with transgenic poplar engineered to produce eugenol have also been conducted, demonstrating the feasibility of producing these compounds in woody biomass crops. nih.gov

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are also attractive platforms for producing plant natural products due to their rapid growth and ease of genetic manipulation. nih.gov The general strategy involves introducing the entire biosynthetic pathway for the target compound into the microorganism. For this compound, this would require expressing the genes for the enzymes that convert a common precursor like tyrosine or phenylalanine into eugenol, followed by the genes for the specific UGTs that perform the two glycosylation steps. While the complete synthesis of this compound in a microbial host has not been reported, related work on other phenylpropanoids and flavonoids demonstrates the principle. For instance, E. coli has been engineered to produce ferulic acid from eugenol with high efficiency. nih.gov Further engineering, including the introduction of the necessary glycosyltransferases, could extend this pathway to produce eugenol glycosides.

Host OrganismGenetic ModificationTarget CompoundOutcome
Hybrid Aspen (Populus)Overexpression of petunia coniferyl alcohol acetyltransferase (PhCFAT)Eugenol glycosidesUp to 22-fold increase in eugenol glycoside levels in leaves. nih.gov
Escherichia coliExpression of vanillyl alcohol oxidase (vaoA), coniferyl alcohol dehydrogenase (calA), and coniferyl aldehyde dehydrogenase (calB)Ferulic acid (from eugenol)Molar yield of 93.3% from eugenol. nih.gov

Research on Transport and Sequestration Mechanisms of Glycosylated Eugenol in Plant Cells

The production of secondary metabolites like eugenol, which can be toxic to the cell at high concentrations, necessitates efficient transport and storage mechanisms. nih.gov Glycosylation is a key step in this process, as it increases the water solubility of the compounds and tags them for transport. nih.gov The current understanding of phenylpropanoid transport suggests that glycosylated forms are sequestered away from the cytoplasm, primarily into the vacuole. frontiersin.orgnih.gov

Several mechanisms for the transport of phenylpropanoid glycosides across the vacuolar membrane (tonoplast) have been proposed. frontiersin.orgnih.govresearchgate.net One major class of transporters implicated in this process is the ATP-binding cassette (ABC) transporters, also known as multidrug resistance-associated proteins (MRPs). nih.gov These transporters use the energy from ATP hydrolysis to move a wide range of substrates, including glycosylated phenolics, into the vacuole. Another family of transporters, the multidrug and toxic compound extrusion (MATE) transporters, which utilize a proton gradient, are also involved in the transport of phenolics. frontiersin.orgnih.gov

While the specific transporters for this compound have not yet been identified, the general models for phenylpropanoid transport are considered applicable. The process would involve the synthesis of eugenol in the cytoplasm or on the cytoplasmic face of the endoplasmic reticulum, followed by glycosylation by cytoplasmic UGTs. The resulting this compound would then be recognized and actively transported into the vacuole by membrane transporters like ABC or MATE transporters for stable, long-term storage. nih.govfrontiersin.orgnih.gov Recent studies involving grafting have also shown that eugenol can be transported from shoots to roots, potentially in a glycosylated form, indicating the existence of long-distance transport mechanisms within the plant. nih.gov

Biotransformation Studies of Eugenol by Microbial and Plant Cell Cultures

Biotransformation, which uses microbial or plant cell cultures to carry out specific chemical modifications, is a valuable tool for producing derivatives of natural products. Several studies have explored the biotransformation of eugenol using a variety of microorganisms and plant cell cultures. These systems can hydroxylate, oxidize, or glycosylate the eugenol molecule, leading to a range of different compounds.

Microbial cultures have shown significant potential for eugenol conversion. For example, the endophytic fungus Daldinia sp. has been used to convert eugenol into eugenol-β-D-glucopyranoside and vanillin (B372448). researchgate.net Strains of Pseudomonas and Rhodococcus are known to transform eugenol into valuable compounds like ferulic acid and vanillin through intermediates such as coniferyl alcohol and coniferyl aldehyde. researchgate.netresearchgate.net A thermophilic Geobacillus species has been shown to degrade eugenol via coniferyl alcohol, ferulic acid, and vanillic acid to protocatechuic acid. jmb.or.kr These studies establish clear metabolic pathways for the modification of the eugenol backbone by microorganisms. The production of eugenol glucoside by Daldinia sp. directly demonstrates the capability of microbial systems to perform the specific glycosylation step required for gentiobioside synthesis. researchgate.net

Plant cell cultures also represent a potential system for biotransformation, offering an environment that more closely mimics the natural synthesis of these compounds. While specific studies focusing on the biotransformation of eugenol to this compound using plant cell cultures are not widely reported, the cultivation of plant cells and tissues in liquid systems is a well-established technique for producing secondary metabolites. cabidigitallibrary.org Given that plants naturally produce these glycosides, their cell cultures are presumed to contain the necessary enzymatic machinery, making them a target for future research in this area.

BiocatalystSubstrateProduct(s)
Daldinia sp. (endophytic fungus)EugenolEugenol-β-D-glucopyranoside, Vanillin researchgate.net
Pseudomonas sp. HR199EugenolFerulic Acid nih.gov
Geobacillus sp. AY 946034EugenolConiferyl alcohol, Ferulic acid, Vanillic acid, Protocatechuic acid jmb.or.kr
Bacillus sp.EugenolBisdehydroeugenol cusat.ac.in

Chemical and Chemo Enzymatic Synthesis Research of Eugenol Gentiobioside and Analogs

Chemical Glycosylation Approaches for Eugenol (B1671780) Derivatives

Chemical synthesis provides robust and versatile methods for forming O-glycosidic bonds. The synthesis of aryl glycosides, including those of eugenol, typically involves the reaction of the phenolic hydroxyl group of eugenol with an activated glycosyl donor. While direct synthesis of eugenol gentiobioside is not extensively documented, the principles are well-established through the synthesis of eugenol glucosides and other complex glycosides.

A common strategy involves the use of a protected glycosyl halide, such as acetobromoglucose, as the glycosyl donor. In a typical reaction, the hydroxyl group of eugenol acts as a nucleophile, attacking the anomeric carbon of the sugar. This is often followed by a deprotection step to yield the final glycoside. For the synthesis of this compound, a suitably protected gentiobiosyl bromide would be the required donor.

One reported synthesis of eugenol glucosides involved glycosylation of eugenol with appropriate glycosyl bromides, followed by deacetylation using sodium methoxide (B1231860) in methanol (B129727). researchgate.net This general two-step process—coupling and deprotection—is a cornerstone of chemical glycosylation. The efficiency and stereoselectivity of the glycosidic bond formation are influenced by the choice of promoter, solvent, and protecting groups on the glycosyl donor.

Table 1: Representative Conditions for Chemical Glycosylation of Phenols

Glycosyl Donor Acceptor Promoter/Catalyst Solvent Key Outcome
Peracetylated Glycosyl Bromide Eugenol Silver (I) oxide, Mercury (II) cyanide Dichloromethane, Acetonitrile (B52724) Formation of peracetylated eugenol glycoside intermediate
Glycosyl Trichloroacetimidate Phenolic compounds Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) Dichloromethane High yields and stereoselectivity, particularly for β-glycosides

The synthesis of the required gentiobiosyl donor itself is a multi-step process involving the protection of hydroxyl groups, selective activation of the anomeric center, and formation of the β(1→6) linkage between two glucose units. Once the disaccharide donor is prepared, it can be reacted with eugenol using established protocols to potentially yield this compound.

Enzymatic Synthesis Methodologies Using Glycosyltransferases for Specific Glycosidic Linkages

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding with high regioselectivity and stereoselectivity under mild conditions, thus avoiding the need for extensive protection-deprotection steps. Glycosyltransferases (GTs) are key enzymes that catalyze the transfer of a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule.

While the direct enzymatic synthesis of this compound has not been detailed, a chemo-enzymatic or two-step enzymatic pathway can be conceptualized. The biosynthesis of eugenol α-D-glucopyranoside has been successfully achieved, demonstrating that eugenol is a viable substrate for certain glycosylating enzymes. nih.gov For instance, microbial fermentation using Xanthomonas maltophilia has been shown to produce eugenol glucoside in high yields from eugenol and maltose. nih.gov

A potential enzymatic pathway for this compound could involve:

Step 1: Glucosylation of Eugenol: A glucosyltransferase (UGT) transfers a glucose molecule from a donor like UDP-glucose to eugenol, forming eugenol glucoside.

Step 2: Elongation: A second, highly specific GT that forms β(1→6) linkages transfers another glucose unit to the C6 hydroxyl of the first glucose moiety, yielding this compound.

Alternatively, a single, engineered enzyme or a glycosyltransferase with broad acceptor specificity might directly transfer a gentiobiose unit from an activated donor like UDP-gentiobiose to eugenol. The development of such biocatalysts remains a target for synthetic biology and enzyme engineering efforts.

Strategic Synthetic Modifications and Derivatization of Glycosylated Eugenol

Once a glycosylated eugenol scaffold is synthesized, further modifications can be introduced to fine-tune its properties. These derivatizations can target the aglycone (eugenol part), the sugar moiety, or both, leading to a diverse library of analogs.

Acetylation and Acylation: The hydroxyl groups of the sugar can be acetylated or acylated with other functional groups. Peracetylation is often used as a protective group strategy during synthesis, but acetylated glycosides have also shown distinct biological activities compared to their deacetylated counterparts. researchgate.net For example, a peracetylated eugenol glucoside was found to be significantly more potent against C. glabrata than both eugenol and the antifungal drug fluconazole. researchgate.net

Esterification and Etherification: The phenolic hydroxyl of eugenol is a primary site for modification. Esterification with various carboxylic acids or anhydrides can be performed. nih.govd-nb.info Similarly, ether derivatives can be synthesized. These modifications are typically performed on the eugenol molecule before the glycosylation step, as the phenolic hydroxyl is the acceptor site for the sugar. nih.govd-nb.info

Click Chemistry: A powerful and versatile approach for derivatization involves click chemistry. For instance, eugenol can be propargylated at its hydroxyl group, which then allows for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a wide variety of molecules, including azido-sugars. nih.gov This strategy creates a triazole linkage between the eugenol core and the sugar, producing glycoconjugate analogs rather than true glycosides. This method has been used to generate a library of 19 novel eugenol derivatives containing a 1,2,3-triazole moiety. nih.gov

Table 2: Examples of Synthetic Modifications on the Eugenol Scaffold

Modification Type Reagents Target Site Resulting Derivative Reference
Esterification Acetic anhydride, Pyridine Phenolic -OH Eugenyl acetate (B1210297) nih.govmdpi.com
Propargylation Propargyl bromide, NaOH Phenolic -OH 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene nih.gov
Azide-Alkyne Cycloaddition Propargylated eugenol, Azido-sugars, CuSO₄·5H₂O, Sodium ascorbate Propargyl group Eugenol-triazole-sugar conjugate nih.gov

Mechanistic Investigations of Biological Activities: in Vitro and Cellular Model Studies

Anticancer Research in Cell Lines and Preclinical Models (Mechanistic Focus)

Anti-Proliferative and Anti-Metastatic Effects (e.g., Modulation of Matrix Metalloproteinases, TGF-β Signaling)

Investigation of Effects on Cancer Stem Cell Populations

There is currently no direct scientific evidence from in vitro or cellular model studies investigating the effects of eugenol (B1671780) gentiobioside on cancer stem cell populations. Research on the aglycone, eugenol, has suggested a potential role in targeting cancer stem cells by promoting the degradation of β-catenin, a key regulator of stemness. nih.gov Additionally, eugenol has been shown to potentiate the effects of cisplatin (B142131) by inhibiting aldehyde dehydrogenase (ALDH)-positive breast cancer stem cells and the NF-κB signaling pathway. nih.gov These studies on eugenol provide a rationale for investigating eugenol gentiobioside in this context, but dedicated research is required to determine its specific activities.

Antioxidant Activity Research at the Molecular Level

Free Radical Scavenging Mechanisms and Pathways

Specific studies detailing the free radical scavenging mechanisms and pathways of this compound are limited. However, research on glycosidically bound volatiles from clove, which would include compounds like this compound, has been conducted. One study comparing the antioxidant activity of clove essential oil (rich in free eugenol) and its glycosidically bound volatiles found that the volatile aglycones, released enzymatically, possessed lower antioxidant properties than the essential oil, as measured by DPPH radical-scavenging and ferric reducing/antioxidant power (FRAP) assays. cabidigitallibrary.org This suggests that the glycosylation of eugenol may influence its radical scavenging capacity. The antioxidant activity of phenolic compounds like eugenol is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals. The presence of the gentiobiose sugar moiety in this compound could sterically hinder this process or alter the electronic properties of the phenolic hydroxyl group, potentially affecting its scavenging activity.

Reduction of Oxidative Stress Through Cellular Modulation

There is a lack of direct research on the ability of this compound to reduce oxidative stress through cellular modulation. Studies on eugenol, however, have shown that it can protect cells from oxidative stress by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Eugenol has been observed to increase the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov Whether this compound can be metabolized within cells to release eugenol and subsequently exert these effects, or if it possesses its own intrinsic activity on cellular antioxidant pathways, remains to be elucidated.

Anti-Inflammatory Research on Cellular Mediators and Signaling Pathways

Direct investigations into the anti-inflammatory effects of this compound on cellular mediators and signaling pathways are not prevalent in the scientific literature. The anti-inflammatory properties of its aglycone, eugenol, are well-documented. Eugenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cellular models. nih.govmdpi.com It can modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways. nih.gov The potential for this compound to exert anti-inflammatory effects would likely depend on its cellular uptake and potential hydrolysis to eugenol, or its ability to interact with cell surface receptors or intracellular targets in its glycosidic form.

Enzyme Inhibition and Modulation Studies (e.g., Angiotensin Converting Enzyme)

While there is no direct evidence of this compound inhibiting the angiotensin-converting enzyme (ACE), a study on eugenol-derived glucosides has reported significant ACE inhibitory activity. nih.gov In this study, various glucosides structurally related to eugenol were synthesized and tested, with a glucoside carrying a carboxylic group in the aglycone being the most active. This suggests that the glycosylation of eugenol can be a strategy for developing ACE inhibitors. Another study identified (S)-malic acid 1'-O-β-gentiobioside from lettuce as a potent ACE inhibitor, highlighting that gentiobioside moieties can be part of molecules with this specific enzyme inhibitory activity. nih.gov Molecular docking studies of eugenol derivatives have also suggested their potential as ACE inhibitors. researchgate.net These findings provide a basis for future investigations into the ACE inhibitory potential of this compound.

Phytotoxicological Investigations and Allelopathic Interactions

Extensive literature searches for "this compound" in the context of phytotoxicological and allelopathic interactions did not yield specific studies on this compound. The available research primarily focuses on the aglycone form, eugenol.

Therefore, there is currently no available scientific literature detailing the phytotoxic or allelopathic effects of this compound on plant germination, growth, or the underlying cellular and molecular mechanisms. Further research is required to investigate and understand the potential for this compound to act as a phytotoxic or allelopathic agent.

Advanced Analytical Methodologies for Research and Quantification in Complex Matrices

Development and Validation of Quantitative Analytical Methods for Research Samples

The accurate quantification of eugenol (B1671780) gentiobioside in research samples necessitates the development and validation of sophisticated analytical methods. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary techniques utilized for this purpose.

Method development for HPLC analysis of eugenol gentiobioside typically involves the optimization of several parameters to achieve adequate separation and detection. Key considerations include the selection of an appropriate stationary phase, often a C18 reversed-phase column, and the composition of the mobile phase. A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly employed to resolve this compound from other matrix components. Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where this compound exhibits maximum absorbance.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ).

For more complex matrices or when higher sensitivity is required, UPLC-MS/MS methods are developed. These methods offer superior selectivity and sensitivity compared to HPLC-UV. The optimization of a UPLC-MS/MS method involves fine-tuning both the chromatographic separation and the mass spectrometric detection parameters. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing cone voltage and collision energy to achieve characteristic fragmentation of the this compound molecule for selected reaction monitoring (SRM).

The table below summarizes typical validation parameters for a hypothetical HPLC-UV method for the quantification of this compound.

Validation ParameterTypical Result
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Intraday Precision (% RSD)< 2%
Interday Precision (% RSD)< 3%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

The preparation of samples from complex matrices is a critical step to ensure the accuracy and reliability of this compound quantification. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common extraction techniques for this compound from plant materials include solid-liquid extraction methods such as maceration, sonication, and accelerated solvent extraction (ASE). The choice of extraction solvent is crucial and is typically a polar solvent or a mixture of polar solvents, such as methanol, ethanol, or aqueous mixtures thereof, to match the polarity of the glycosidic compound.

Following extraction, a clean-up step is often necessary to remove interfering compounds like pigments, lipids, and other secondary metabolites. Solid-phase extraction (SPE) is a widely used technique for this purpose. SPE cartridges with different sorbents (e.g., C18, silica) can be employed to selectively retain either the interfering compounds or the analyte, which is then eluted with a suitable solvent.

Derivatization is a strategy that can be employed to enhance the analytical performance of certain compounds. For a glycoside like this compound, derivatization is generally not required for LC-MS analysis due to its inherent ionizability. However, for analysis by Gas Chromatography (GC), derivatization would be necessary to increase the volatility of the molecule. This would typically involve silylation to convert the hydroxyl groups of the sugar moiety into their trimethylsilyl (B98337) (TMS) ethers.

Comparative Methodological Studies and Optimization for Research Applications

To establish the most suitable analytical method for a specific research application, comparative studies of different methodologies are often conducted. These studies may compare the performance of HPLC-UV with UPLC-MS/MS for the quantification of this compound in a particular plant extract.

The optimization of analytical methods is an ongoing process in research to improve performance characteristics such as sensitivity, selectivity, and throughput. For HPLC methods, optimization may involve exploring different column chemistries, mobile phase additives, and gradient profiles to achieve better resolution and shorter run times. For UPLC-MS/MS, optimization efforts may focus on the development of more sensitive SRM transitions and the use of advanced data acquisition techniques to minimize matrix effects.

The following table presents a hypothetical comparison of key performance characteristics between an HPLC-UV and a UPLC-MS/MS method for this compound analysis.

ParameterHPLC-UVUPLC-MS/MS
SpecificityModerateHigh
Sensitivity (LOQ)~0.3 µg/mL~1 ng/mL
Analysis Time15-30 min5-10 min
Matrix EffectSusceptibleCan be minimized
CostLowerHigher

Application in Phytochemical Profiling and Standardization Research

Validated analytical methods for this compound are instrumental in the phytochemical profiling of plant extracts. By accurately quantifying this compound, researchers can gain insights into the chemical composition of different plant species, varieties, or accessions. This information is valuable for chemotaxonomic studies and for understanding the biosynthesis of phenylpropanoid glycosides in plants.

In the context of herbal medicine and natural product research, the standardization of plant extracts is essential to ensure consistent quality and efficacy. A validated analytical method for this compound can be used as a tool for the quality control of raw plant materials and finished products. By setting a specification for the minimum content of this compound, manufacturers can ensure batch-to-batch consistency.

Furthermore, these analytical methods are crucial for stability studies of herbal preparations containing this compound, allowing for the determination of the compound's degradation over time under various storage conditions. This data is vital for establishing the shelf-life of such products. The application of these methods in phytochemical research provides a scientific basis for the traditional uses of medicinal plants and supports the development of new natural health products.

Future Research Trajectories and Academic Implications

Emerging Methodologies in Glycoside Research and Analysis

The comprehensive study of complex glycosides like eugenol (B1671780) gentiobioside is heavily reliant on sophisticated analytical techniques capable of elucidating intricate structural details and quantifying their presence in complex matrices. Historically, methods for analyzing glycosides included less selective techniques like spectrophotometry and thin-layer chromatography. bohrium.comresearchgate.netvedomostincesmp.ru However, the field is rapidly advancing, with modern chromatographic and spectroscopic methods now setting the standard.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for glycoside analysis due to its high sensitivity and resolution. bohrium.comcreative-proteomics.com When coupled with detectors like UV-Vis spectroscopy or fluorescence, HPLC allows for effective separation and quantification. creative-proteomics.com For definitive identification and structural characterization, the coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable. creative-proteomics.com Techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HR-MS) provide precise molecular weight information and fragmentation patterns that help to identify the aglycone, the sugar moieties, and the nature of the glycosidic linkage. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for providing detailed structural information, including the stereochemistry and configuration of the glycosidic bond. creative-proteomics.comneliti.com Furthermore, the burgeoning field of glycomics, which aims to analyze the entire complement of sugars in an organism, offers new workflows and technologies. pibb.ac.cn Advances in this area include novel chemical labeling strategies (isotopic, isobaric, and fluorescence) that enhance detection sensitivity and enable accurate quantification in complex biological samples. nih.gov The development of activity-based probes (ABPs) also presents an innovative approach to study the enzymes, such as glycosidases, that interact with these molecules in biological systems. frontiersin.org

A summary of key analytical techniques is presented below:

Table 1: Modern Analytical Techniques in Glycoside Research

Technique Primary Application Key Advantages
HPLC Separation and Quantification High resolution, sensitivity, and versatility. bohrium.comcreative-proteomics.com
Mass Spectrometry (MS) Identification and Structural Elucidation Provides molecular weight and fragmentation data; high sensitivity. creative-proteomics.comneliti.com
LC-MS / GC-MS Combined Separation and Identification Enables analysis of complex mixtures with high accuracy. creative-proteomics.com
NMR Spectroscopy Detailed Structural Characterization Determines configuration of glycosidic bonds and aglycone structure. creative-proteomics.comneliti.com
HPTLC Quantification and Identification Offers a rapid and simple approach for various glycosides. bohrium.com

| Glycomic Techniques | Global Analysis of Glycans | Employs advanced labeling and enrichment strategies for comprehensive profiling. nih.govnih.govresearchgate.net |

Potential for Rational Design of Novel Eugenol Gentiobioside Analogs with Targeted Activities

The rational design of novel molecules based on a natural product scaffold is a promising strategy in drug discovery. Eugenol itself has served as a template for the design of semi-synthetic derivatives with enhanced or targeted pharmacological activities. rsc.orgnih.gov Computational studies, structure-activity relationship (SAR) analysis, and molecular dynamics simulations are key tools in this process, allowing researchers to predict how modifications to a molecule will affect its interaction with biological targets. rsc.orgnih.gov

For this compound, the large gentiobiose moiety offers numerous possibilities for chemical modification. The future design of analogs could focus on several key areas:

Modifying the Glycan: Altering the sugar units, their linkage, or their stereochemistry could profoundly impact the molecule's solubility, stability, and ability to interact with specific cell surface receptors or enzymes.

Altering the Aglycone: Modifications to the eugenol backbone, such as changing the position or nature of substituents on the phenyl ring, have been shown to influence biological activity in eugenol derivatives. researchgate.net

Changing the Linkage: The nature of the glycosidic bond itself can be a target for modification to control the rate of hydrolysis and the release of the active aglycone in specific physiological environments.

By applying these principles, it is conceivable to design this compound analogs with targeted activities. For example, derivatives could be engineered to enhance the known anti-inflammatory or antimicrobial properties of eugenol. researchgate.netsemanticscholar.org By rationally designing molecules that have improved affinity for specific targets, such as the peroxisome proliferator-activated receptors (PPARγ) that are involved in inflammatory responses, researchers could develop potent and selective therapeutic agents. rsc.orgnih.gov This approach moves beyond screening natural products to actively engineering them for desired biological functions.

Exploration of Unidentified Biological Activities and Mechanistic Pathways

While eugenol has a well-documented profile of biological activities—including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects—the pharmacological profile of this compound is largely uncharted territory. nih.gov The addition of the gentiobiose sugar moiety can significantly alter the parent molecule's properties, potentially leading to novel biological activities or modified mechanisms of action.

Future research should systematically screen this compound for a wide range of biological effects. The known activities of eugenol provide a logical starting point. For instance, eugenol exerts its antimicrobial effects by disrupting the cytoplasmic membrane of bacteria and fungi. nih.govmdpi.com It would be critical to investigate whether this compound retains this activity or if it acts as a prodrug, requiring enzymatic cleavage to release eugenol. The glycosylation may enhance water solubility, potentially altering its efficacy against certain pathogens or its ability to disrupt biofilms. mdpi.com

Furthermore, the mechanisms of action for eugenol involve multiple pathways, including the scavenging of free radicals, modulation of signaling pathways like NF-κB, and the induction of apoptosis in cancer cells. nih.govpatsnap.com Research into this compound should explore these same pathways. The gentiobiose group could influence cellular uptake, interaction with cell surface receptors, or intracellular trafficking, thereby modulating these known mechanisms or engaging entirely new ones. The presence of the sugar moiety could, for example, facilitate targeted delivery to cells expressing specific glucose transporters, opening up new therapeutic possibilities.

Elucidating the Role of this compound in Plant Physiology and Ecological Interactions

In plants, glycosylation is a fundamental biochemical process used to manage the storage, transport, and detoxification of secondary metabolites. The biosynthesis of eugenol from coniferyl alcohol is a known pathway in several plant species. nih.govplos.org It is highly probable that the glycosylation of eugenol to form this compound serves specific physiological and ecological functions for the plant.

One likely role is as a stable, water-soluble, and less reactive storage form of eugenol. frontiersin.org Plants may sequester this compound in the vacuole, preventing the potentially cytotoxic aglycone from interfering with cellular processes. Upon tissue damage from herbivores or pathogens, endogenous β-glucosidases could be released, cleaving the sugar and liberating the biologically active eugenol as a chemical defense. frontiersin.org This mechanism is common for many plant defense compounds, such as cyanogenic glycosides. frontiersin.org

Eugenol itself has been shown to play a role in plant physiology, such as improving tolerance to abiotic stresses like high salinity by enhancing antioxidant capacity and regulating ion balance. nih.gov Future research could investigate whether this compound acts as a precursor in these stress-response pathways. Elucidating the biosynthetic pathway leading to this compound, identifying the specific glycosyltransferases involved, and studying its distribution within the plant will provide crucial insights into its function in plant development, defense, and adaptation to environmental challenges.

Q & A

Q. How can researchers avoid overinterpretation of in vitro data when proposing biomedical applications for this compound?

  • Methodological Guidance :
  • Cross-validation: Confirm in vitro findings with in vivo models (e.g., murine assays) and human cell lines.
  • Mechanistic depth: Pair phenotypic assays with omics approaches (e.g., proteomics) to identify molecular targets, reducing reliance on correlative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.